2(3H)-Benzothiazolone, 3-ethyl-
Overview
Description
Benzothiazolone is a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring . The term “3-ethyl-” indicates that an ethyl group is attached to the 3rd position of the benzothiazolone. These types of compounds are often used in organic chemistry as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of benzothiazolone derivatives often involves multicomponent reactions . These reactions can involve a variety of starting materials and can be used to construct diverse heterocyclic frameworks .Molecular Structure Analysis
The molecular structure of benzothiazolone derivatives can be determined using techniques such as Fourier transform infrared (FTIR), proton nuclear magnetic resonance spectroscopy (1H-NMR), and mass spectrometry .Chemical Reactions Analysis
Benzothiazolone derivatives can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions, which can be used to introduce different functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazolone derivatives can be influenced by factors such as their specific structure and the presence of different functional groups .Mechanism of Action
Safety and Hazards
Future Directions
The study and application of benzothiazolone derivatives is a dynamic field with many potential future directions. These could include the development of new synthetic strategies, the discovery of new biological activities, and the exploration of new applications in fields such as material science and agrochemistry .
Properties
IUPAC Name |
3-ethyl-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXFCOPBOYHONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483985 | |
Record name | 2(3H)-Benzothiazolone, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6468-14-0 | |
Record name | 2(3H)-Benzothiazolone, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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